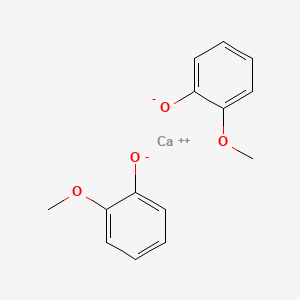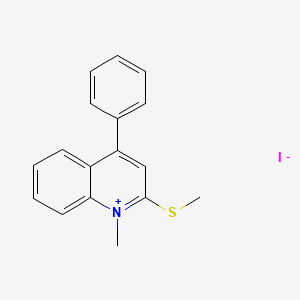
(S)-gamma-Calacorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-gamma-Calacorene is a sesquiterpene hydrocarbon that is found in various essential oils. It is known for its distinct aroma and is often used in the fragrance industry. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one that is predominantly found in nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-gamma-Calacorene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the double bonds in this compound, often employing hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-gamma-Calacorene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of (S)-gamma-Calacorene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Alpha-Calacorene: Another sesquiterpene with a similar structure but different stereochemistry.
Beta-Calacorene: Differing in the position of double bonds compared to (S)-gamma-Calacorene.
Delta-Calacorene: Another isomer with distinct chemical properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its isomers. Its presence in natural essential oils and its applications in various industries make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
38599-17-6 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3 |
InChI-Schlüssel |
YLIAZCIBLKJTKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



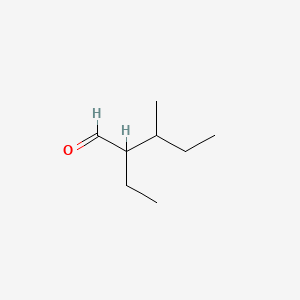
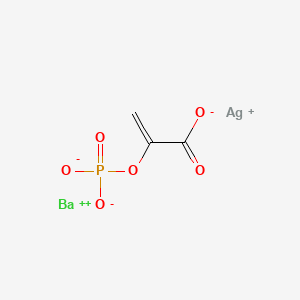
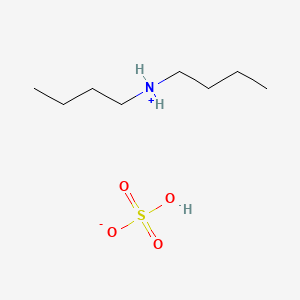
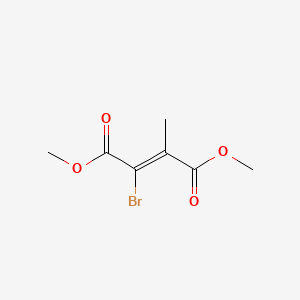

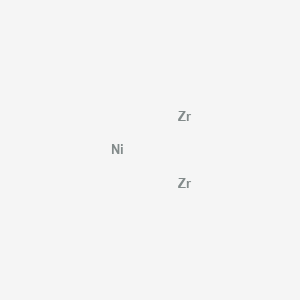
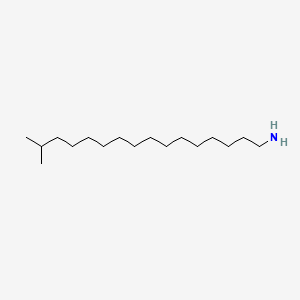

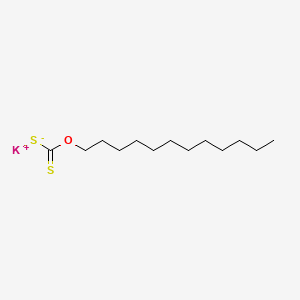
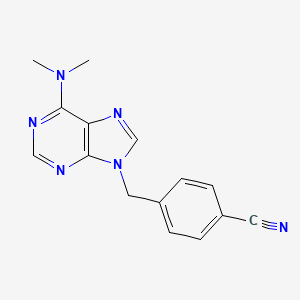
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
